Methyl 3-[3-(dimethylamino)propoxy]benzoate
CAS No.: 921938-75-2
Cat. No.: VC3869829
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921938-75-2 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | methyl 3-[3-(dimethylamino)propoxy]benzoate |
| Standard InChI | InChI=1S/C13H19NO3/c1-14(2)8-5-9-17-12-7-4-6-11(10-12)13(15)16-3/h4,6-7,10H,5,8-9H2,1-3H3 |
| Standard InChI Key | WGAZXKVAWOAUOI-UHFFFAOYSA-N |
| SMILES | CN(C)CCCOC1=CC=CC(=C1)C(=O)OC |
| Canonical SMILES | CN(C)CCCOC1=CC=CC(=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-[3-(dimethylamino)propoxy]benzoate, reflects its three-component structure:
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A methyl benzoate backbone esterified at the 3-position.
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A 3-(dimethylamino)propoxy side chain comprising a tertiary amine linked via a three-carbon spacer .
The Canonical SMILES representation, CN(C)CCCOC1=CC=CC(=C1)C(=O)OC, highlights the dimethylamino group (–N(CH₃)₂), propyl ether linkage (–O–CH₂CH₂CH₂–), and methyl ester (–COOCH₃) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.29 g/mol | |
| Topological Polar Surface Area | 38.8 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Heavy Atoms | 17 |
Applications and Research Findings
Biological Activity
Preliminary studies identify the compound in lichens (Asteraceae family) with inhibitory effects on unspecified enzymatic targets. Its dimethylamino group may facilitate membrane penetration, while the ester moiety allows metabolic hydrolysis in vivo. Comparative analyses with HDAC inhibitors (e.g., N-hydroxycinnamamide derivatives) suggest structural parallels warranting anti-cancer evaluation .
Material Science Applications
The compound’s amine and ester functionalities make it a candidate for:
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